molecular formula C8H12N2 B12611179 Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- CAS No. 649564-00-1

Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl-

Cat. No.: B12611179
CAS No.: 649564-00-1
M. Wt: 136.19 g/mol
InChI Key: RBRNMLWVFMDICC-UHFFFAOYSA-N
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Description

Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl-: is a nitrogen-containing heterocyclic compound. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a pyrazine ring substituted with ethenyl and dimethyl groups. Pyrazines are widely studied due to their diverse biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives typically involves cyclization reactions. One common method is the cyclization of α-aminoketones or α-aminoaldehydes. For instance, the preparation of pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- can be achieved through the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods: Industrial production of pyrazine derivatives often employs large-scale cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

Chemistry: Pyrazine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials .

Biology: In biological research, pyrazine derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new drugs and therapeutic agents .

Medicine: Pyrazine derivatives have shown potential in the treatment of various diseases. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, pyrazine derivatives are used as flavoring agents, fragrances, and in the production of agrochemicals. Their unique aromatic properties make them valuable in the formulation of various consumer products .

Mechanism of Action

The mechanism of action of pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, pyrazine derivatives can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The exact pathways and molecular targets vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Pyrazine, 2,5-dimethyl-3-ethyl-
  • Pyrazine, 2-ethyl-3,6-dimethyl-
  • Pyrazine, 3-ethyl-2,5-dimethyl-

Comparison: While these compounds share a similar pyrazine core structure, the presence of different substituents (such as ethenyl, methyl, and ethyl groups) imparts unique properties to each compound. Pyrazine, 6-ethenyl-2,3-dihydro-2,5-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and applications .

Properties

CAS No.

649564-00-1

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6-ethenyl-2,5-dimethyl-2,3-dihydropyrazine

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h4,6H,1,5H2,2-3H3

InChI Key

RBRNMLWVFMDICC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C(=N1)C=C)C

Origin of Product

United States

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